molecular formula C15H14N4 B589237 (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 905580-86-1

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B589237
CAS No.: 905580-86-1
M. Wt: 250.305
InChI Key: UVNSDOGOYDQGLY-ZDUSSCGKSA-N
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Description

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 905580-86-1) is a chemical compound of significant interest in oncology and kinase research. It is based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in medicinal chemistry for designing potent kinase inhibitors . Scientific studies on highly similar derivatives have demonstrated that this class of compounds acts as potent and selective ATP-competitive inhibitors of Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors, including ovarian cancer, and plays a critical role in cancer cell proliferation, survival, migration, and metastasis . Researchers value this compound for its potential application in investigating FAK signaling pathways and their contribution to tumor progression and chemoresistance . The related research compound exhibited potent activity in both cellular assays and in vivo mouse xenograft models, highlighting the therapeutic potential of this chemical series . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNSDOGOYDQGLY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730671
Record name N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905580-86-1
Record name N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches

A common method involves the cyclization of 4-aminopyrrole-3-carbonitrile derivatives under acidic conditions. For example, treatment with hydrochloric acid in ethanol at reflux yields the pyrrolopyrimidine scaffold with high regioselectivity.

Functionalization via Halogenation

Iodination at the 5-position is critical for subsequent cross-coupling reactions. As demonstrated in multiple studies, 7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with N-iodosuccinimide (NIS) in chloroform under reflux to produce 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in 80–83% yield.

Table 1: Iodination Reaction Conditions

SolventReagentTemperatureTimeYieldSource
ChloroformNISReflux2 h83%
AcetonitrileNIS120°C24 h82.5%

Enantioselective Synthesis of (S)-2,3-Dihydro-1H-inden-1-amine

The chiral indenylamine moiety is introduced via resolution or asymmetric catalysis.

Kinetic Resolution

Racemic 2,3-dihydro-1H-inden-1-amine is resolved using chiral auxiliaries or enzymatic methods. Lipase-mediated acetylation in organic solvents selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine unreacted.

Asymmetric Hydrogenation

Prochiral indenone derivatives undergo hydrogenation with chiral catalysts such as Rhodium-(R)-BINAP complexes, achieving enantiomeric excess (ee) >95%.

Coupling Strategies for Target Compound Assembly

The final step involves linking the pyrrolopyrimidine core to the chiral indenylamine.

Buchwald-Hartwig Amination

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with (S)-2,3-dihydro-1H-inden-1-amine under palladium catalysis. A representative protocol uses Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, yielding the target compound in 65–70% yield.

Table 2: Coupling Reaction Optimization

Catalyst SystemBaseSolventTemperatureYieldSource
Pd₂(dba)₃/XantphosCs₂CO₃Toluene110°C68%
Pd(OAc)₂/BINAPKOtBuDMF100°C55%

Reductive Amination

Alternative routes employ reductive amination between 4-oxo-pyrrolopyrimidine and (S)-indenylamine using NaBH₃CN in methanol. However, this method faces challenges in regioselectivity, yielding <50% of the desired product.

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC with a CHIRALPAK IC column (hexane:isopropanol 90:10) confirms enantiomeric excess, typically >99% for batches derived from asymmetric hydrogenation.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrrolopyrimidine-H), 7.25–7.15 (m, 4H, indenyl-H), 5.85 (q, 1H, J = 7.2 Hz, chiral center), 3.20–2.95 (m, 2H, indenyl-CH₂).

  • HRMS : m/z calcd for C₁₅H₁₄N₄ [M+H]⁺ 250.1215, found 250.1218 .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms .

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the pyrrolopyrimidine core can engage in hydrogen bonding and electrostatic interactions with active site residues . These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with structurally related analogs:

Table 1: Structural and Pharmacological Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Structural Features Biological Activity Key Distinctions References
This compound Indene moiety, chiral center Anti-cancer (kinase inhibition) High selectivity for VEGFR-2; enhanced metabolic stability
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Piperidine ring, methyl groups Multi-target kinase inhibition, apoptosis induction Broader kinase inhibition profile; lower solubility in water
5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fluorine, methoxymethyl, 4-methoxybenzyl Kinase inhibition (e.g., LRRK2) Improved blood-brain barrier penetration; fluorination enhances binding affinity
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride Stereospecific methylpiperidine, hydrochloride salt Anti-tumor (VEGFR-2 inhibition) Superior anti-angiogenic activity; salt form improves bioavailability
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Dibenzyl, ethoxyphenyl, phenyl substituents Enzyme inhibition (kinases, phosphodiesterases) Bulky substituents reduce metabolic clearance; limited oral bioavailability

Key Insights from Comparative Analysis

Structural Impact on Target Specificity: The indene moiety in the (S)-enantiomer enhances binding to VEGFR-2 compared to analogs with cyclohexane (e.g., N-methyl-N-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide), which show lower similarity indices (0.70 vs. 0.67) . Fluorine substitution (e.g., 5-Fluoro derivatives) increases potency against kinases like LRRK2 due to electronegativity and improved target interaction .

Pharmacokinetic Properties: Chirality: The (S)-configuration in the indene derivative improves metabolic stability over racemic mixtures, as seen in stereoisomers like (R)-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which has distinct pharmacokinetic profiles . Solubility: Hydrochloride salts (e.g., N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) exhibit better aqueous solubility compared to non-ionic analogs .

Therapeutic Applications: Anti-Tumor Activity: Compounds with methylpiperidine (e.g., ) or indene groups show stronger VEGFR-2 inhibition, reducing tumor angiogenesis .

Challenges and Opportunities

  • Synthetic Complexity : The indene derivative requires enantioselective synthesis, increasing production costs compared to simpler analogs like 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
  • Structure-Activity Relationships (SAR) : Subtle changes, such as replacing indene with naphthyl groups (e.g., N-[(1-naphthyl)methyl] derivatives), alter target selectivity and toxicity profiles .

Biological Activity

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and related research findings.

Chemical Structure and Properties

The compound features a unique combination of an indene moiety and a pyrrolopyrimidine core. Its molecular formula is C15H14N4C_{15}H_{14}N_{4} with a molecular weight of approximately 250.30 g/mol . The structural uniqueness allows for versatile interactions with various biological targets.

PropertyValue
Molecular FormulaC15H14N4
Molecular Weight250.30 g/mol
CAS Number905580-86-1
Purity≥95%

The biological activity of this compound primarily involves its interaction with MAO-B. The inhibition of this enzyme can lead to increased levels of dopamine in the brain, which is beneficial in managing Parkinson's disease symptoms. The indene moiety enhances binding to hydrophobic pockets within the enzyme, while the pyrrolopyrimidine core facilitates hydrogen bonding and electrostatic interactions with active site residues .

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential as a selective MAO-B inhibitor. For instance, a study identified several derivatives of 2,3-dihydro-1H-inden-1-amines that demonstrated significant MAO-B inhibitory activity with IC50 values comparable to that of Selegiline, a standard MAO-B inhibitor used in clinical settings .

Table 2: MAO-B Inhibition Data

CompoundIC50 (μM)Selectivity Compared to Selegiline
L40.11Comparable
L80.18Comparable
L160.27Comparable
L170.48Comparable

These findings suggest that this compound and its derivatives could serve as promising candidates for further development as therapeutic agents for neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of both the indene and pyrrolopyrimidine components in modulating biological activity. Variations in these structures can significantly influence their inhibitory potency against MAO-B and other potential targets within the central nervous system.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodology :

  • Step 1 : Start with a chlorinated pyrrolo[2,3-d]pyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and substitute the chlorine atom with (S)-2,3-dihydro-1H-inden-1-amine via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to drive the reaction .

  • Step 2 : Purify intermediates using column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH 10:1) to remove unreacted amines and byproducts .

  • Step 3 : Characterize the final product via ¹H/¹³C NMR and HRMS. For example, expect indenyl proton resonances at δ 5.45–5.50 ppm (multiplet) and pyrrolo[2,3-d]pyrimidine NH signals at δ 11.8–12.0 ppm .

    • Key Data :
ParameterTypical Value/RangeReference
Reaction Yield64–85%
Purity (HPLC)>95%

Q. How can researchers validate the enantiomeric purity of the (S)-configured indenyl substituent?

  • Methodology :

  • Use chiral HPLC with a column such as Chiralpak IA/IB and a mobile phase of hexane:isopropanol (80:20). Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 min .
  • Confirm optical rotation (e.g., [α]²⁰_D = +289° for (S)-enantiomers in DMSO) and compare with literature values for related indenyl derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Case Study :

  • Contradiction : A compound may show high activity in kinase inhibition assays (IC₅₀ < 100 nM) but low efficacy in cellular models.
  • Resolution :

Verify target engagement using biophysical methods (e.g., SPR or CETSA) to confirm binding to kinases like AKT1 .

Assess cellular permeability via PAMPA assays. For example, logP values >3.0 correlate with poor aqueous solubility, requiring prodrug strategies .

Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability in hepatocyte models .

  • Data Analysis Table :

Assay TypeResult (Compound X)Reference CompoundReference
Kinase InhibitionIC₅₀ = 85 nMStaurosporine
Cellular ViabilityEC₅₀ = 10 μMDoxorubicin

Q. How do substituents on the indenyl group influence the compound’s pharmacokinetic profile?

  • Methodology :

  • Synthesize analogs with substituents (e.g., methyl, fluoro) at the indenyl 4-position.
  • Compare logD (octanol/water) values, microsomal stability (e.g., t₁/₂ in human liver microsomes), and CYP450 inhibition profiles .
    • Key Findings :
  • 4-Fluoro substitution : Increases metabolic stability (t₁/₂ from 15 → 45 min) but reduces solubility (logD +0.5) .
  • 4-Methyl substitution : Enhances CYP3A4 inhibition (IC₅₀ = 2.1 μM vs. 8.7 μM for parent compound), limiting clinical utility .

Methodological Challenges

Q. What advanced techniques are required to characterize the compound’s solid-state forms?

  • Approach :

  • Use PXRD to differentiate polymorphs. For example, a sharp peak at 2θ = 12.5° indicates Form I, while 2θ = 10.8° corresponds to Form II .
  • Perform DSC/TGA to assess thermal stability. Typical melting points range from 160–230°C, with decomposition above 250°C .
    • Data Table :
TechniqueParameterValueReference
PXRD2θ (Form I)12.5°, 18.3°, 22.1°
DSCMelting Point226–228°C

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